molecular formula C17H15ClN4O2S B4520208 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4520208
M. Wt: 374.8 g/mol
InChI Key: FLDJTTDCNUICMQ-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that combines elements of pyridazine, thiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities.

    Pyridazine derivatives: Compounds with a pyridazine ring, which may have similar chemical properties.

Uniqueness

What sets 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-11(2)25-17(19-10)20-15(23)9-22-16(24)8-7-14(21-22)12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDJTTDCNUICMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

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